2-Methyl-6-nitrobenzaldehyde

Descripción general

Descripción

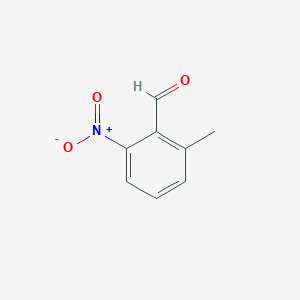

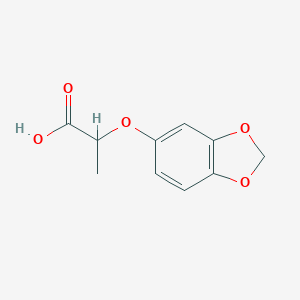

2-Methyl-6-nitrobenzaldehyde is an organic compound with the chemical formula C8H7NO3 . It is a yellow crystalline solid with a molecular weight of 165.15 g/mol . This compound is commonly used in organic synthesis and exhibits interesting properties due to its aromatic aldehyde structure .

Synthesis Analysis

The synthesis of 2-Methyl-6-nitrobenzaldehyde involves several steps. One notable method includes the oxidation of 2-methyl-6-nitrotoluene using chromium (VI) oxide and 3,5-dimethylpyrazole in dichloromethane. The reaction proceeds at room temperature and yields the desired aldehyde product .

Molecular Structure Analysis

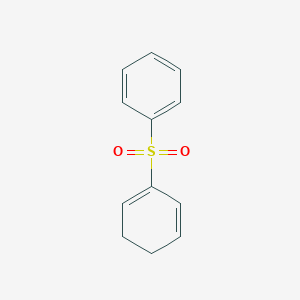

The molecular structure of 2-Methyl-6-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (NO2) at the 6-position and a methyl group (CH3) at the 2-position. The aldehyde functional group (CHO) is attached to the benzene ring. The compound’s 3D representation reveals its planar geometry .

Aplicaciones Científicas De Investigación

Pharmaceuticals and Nutraceuticals : A study by Park and Jung (2005) demonstrated a facile method for synthesizing 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones from 2-nitrobenzaldehydes, highlighting potential applications in pharmaceuticals and nutraceuticals (Park & Jung, 2005).

Food Safety : Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which are used as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin (Delatour et al., 2003).

Organic Chemistry : Zhang et al. (2014) developed a regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes using palladium-catalyzed chelation-assisted C-H nitration, enabling the conversion of 2-nitrobenzaldoximes into 2-nitro (Zhang, Wu, Zhang, & Liu, 2014).

Fungicidal Activity : Tang et al. (2015) synthesized novel 2-aryl-3-(1,3,4-thiadiazolyl)-6(8)-methyl-1,3-benzoxazines and observed moderate to good fungicidal activity, highlighting another application in biological sciences (Tang, Xia, Chang, & Wang, 2015).

Photochemistry : Galbavy, Ram, and Anastasio (2010) identified 2-Nitrobenzaldehyde (2NB) as a reliable and photochemically sensitive actinometer for both solution and ice photochemistry (Galbavy, Ram, & Anastasio, 2010).

Antitrypanosomal Drugs : Rodrigues et al. (2008) studied ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde and found potential as antitrypanosomal drugs, with their natural fluorescence enabling identification and monitoring in biological systems (Rodrigues et al., 2008).

Environmental Science : A novel green technology for synthesizing p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts was developed by Yuanbin (2004), effectively reducing environmental pollution, equipment corrosion, and energy consumption compared to conventional methods (Yuanbin, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHWNZFYCKTRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitrobenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)

![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)

![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)